molecular formula C10H18ClN B13483750 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride, Mixture of diastereomers

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B13483750
M. Wt: 187.71 g/mol
InChI Key: HWFLPUOLUGJTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C10H18ClN. This compound is characterized by the presence of a cyclobutane ring substituted with a tert-butyl group and an ethynyl group, along with an amine group that forms a hydrochloride salt. The compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other.

Preparation Methods

The synthesis of 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride involves several steps, including the formation of the cyclobutane ring and the introduction of the tert-butyl and ethynyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclobutane Ring Formation: This can be achieved through cycloaddition reactions or ring-closing metathesis.

    Introduction of Tert-Butyl Group: This step often involves the use of tert-butyl halides in the presence of a base.

    Ethynyl Group Addition: This can be done through Sonogashira coupling or other alkynylation reactions.

    Amine Group Introduction: The amine group can be introduced through nucleophilic substitution or reductive amination.

    Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group to an ethyl group.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form new carbon-carbon bonds.

Scientific Research Applications

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects .

Comparison with Similar Compounds

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:

    3-tert-butyl-1-ethynylcyclobutan-1-amine: This compound lacks the hydrochloride salt form and may have different solubility and stability properties.

    1-ethynylcyclobutan-1-amine: This compound lacks the tert-butyl group, which can affect its steric and electronic properties.

    3-tert-butylcyclobutan-1-amine: This compound lacks the ethynyl group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

IUPAC Name

3-tert-butyl-1-ethynylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C10H17N.ClH/c1-5-10(11)6-8(7-10)9(2,3)4;/h1,8H,6-7,11H2,2-4H3;1H

InChI Key

HWFLPUOLUGJTQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(C1)(C#C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.